molecular formula C24H16N2O2 B14876089 2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile

2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile

Cat. No.: B14876089
M. Wt: 364.4 g/mol
InChI Key: MGZWNUKNLBBSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is a complex organic compound that features a benzhydrylamino group and an indene-derived dioxo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile typically involves the following steps:

    Formation of the Indene-Derived Dioxo Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indene ring system with two keto groups.

    Introduction of the Benzhydrylamino Group: The benzhydrylamino group is introduced through a nucleophilic substitution reaction, where a benzhydrylamine derivative reacts with a suitable electrophilic intermediate.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or to reduce the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzhydrylamino group can form hydrogen bonds and other interactions with active sites, while the indene-derived dioxo moiety can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

    2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)butyronitrile: Similar structure with a butyronitrile group.

Uniqueness

2-(benzhydrylamino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzhydrylamino and indene-derived dioxo moieties allows for versatile interactions in various chemical and biological contexts.

Properties

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-benzhydryl-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide

InChI

InChI=1S/C24H16N2O2/c25-15-20(21-23(27)18-13-7-8-14-19(18)24(21)28)26-22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,22,27H

InChI Key

MGZWNUKNLBBSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(C#N)C3=C(C4=CC=CC=C4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.